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molecular formula C13H16O3 B2769038 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane CAS No. 36014-34-3

2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane

Cat. No. B2769038
M. Wt: 220.268
InChI Key: KLJPDBDQSBKEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04474963

Procedure details

A 2,000 mL, 3-necked, round-bottom flask was equipped with a mechanical stirrer, a 250 mL pressure equalizing addition funnel and a reflux condenser. The addition funnel served as the N2 inlet and the reflux condenser served as the N2 outlet. The flask was purged with a vigorous stream of N2 for 10 min. prior to its use. The flask was charged with epichlorohydrin (740 g, 8.0 mol) and eugenol (328 g, 2.0 mol). These were heated to ca. 80° using a heating mantle while stirring at a moderate rate (ca. 500 rpm). The 50% NaOH (168 g, 2.0 mol) was placed in the addition funnel and was added dropwise to the reaction flask over a 3 hour period. The mixture was allowed to cool and was filtered through a Buchner funnel. The epichlorohydrin was removed by rotary evaporation. The residue was taken up in CH2Cl2 (800 mL) and was washed with 10% NaOH (100 mL) brine and dried (Na2SO4). The crude product was vacuum distilled through a 10 cm Vigreux column to yield 4-allyl-2-methoxyphenyl glycidyl ether, i.e., ##STR22##
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
740 g
Type
reactant
Reaction Step Three
Quantity
328 g
Type
reactant
Reaction Step Three
Name
Quantity
168 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[CH2:3]([CH:5]1[O:7][CH2:6]1)Cl.[C:8]1([O:18][CH3:19])[C:9](=[CH:11][CH:12]=[C:13]([CH:17]=1)[CH2:14][CH:15]=[CH2:16])[OH:10].[OH-].[Na+]>>[CH2:3]([O:10][C:9]1[CH:11]=[CH:12][C:13]([CH2:14][CH:15]=[CH2:16])=[CH:17][C:8]=1[O:18][CH3:19])[CH:5]1[O:7][CH2:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
740 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
328 g
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Step Four
Name
Quantity
168 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring at a moderate rate (ca. 500 rpm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2,000 mL, 3-necked, round-bottom flask was equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
addition funnel and a reflux condenser
CUSTOM
Type
CUSTOM
Details
The flask was purged with a vigorous stream of N2 for 10 min.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
These were heated to ca. 80°
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction flask over a 3 hour period
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
was filtered through a Buchner funnel
CUSTOM
Type
CUSTOM
Details
The epichlorohydrin was removed by rotary evaporation
WASH
Type
WASH
Details
was washed with 10% NaOH (100 mL) brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
distilled through a 10 cm Vigreux column

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OC1=C(C=C(C=C1)CC=C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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